

# ReN 1869 side effects reported in human clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



## **ReN 1869 Technical Support Center**

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **ReN 1869**. It includes a summary of side effects reported in human clinical trials, frequently asked questions with troubleshooting guidance, and diagrams of the drug's signaling pathway and clinical trial workflow.

## **Reported Side Effects in Human Clinical Trials**

A first-in-human, randomized, double-blind, placebo-controlled, dose-escalating study of **ReN 1869** was conducted in 56 healthy subjects. Single oral doses ranging from 3.5 to 95 mg were administered. The trial reported no serious or severe adverse events.[1]

The most frequently observed adverse events were dizziness, fatigue, and somnolence.[1] The occurrence of these events was not found to be proportional to the dose level.[1]

| Group                   | Average Adverse Events (AEs) per<br>Subject |
|-------------------------|---------------------------------------------|
| ReN 1869 (Active Doses) | 0.6                                         |
| Placebo                 | 0.5                                         |

Data from a single-dose administration study in 56 healthy subjects.[1]



## **Troubleshooting & FAQs**

Q1: What are the most common adverse events observed in human clinical trials of ReN 1869?

A1: The most frequently reported adverse events in the initial human clinical trial were dizziness, fatigue, and somnolence.[1] These are known potential side effects of histamine H1 receptor antagonists due to their effects on the central nervous system.

Q2: A clinical trial participant is experiencing dizziness after administration of **ReN 1869**. What is the recommended course of action?

A2: As dizziness was a reported side effect in the clinical trial, it is important to monitor the participant. Given that the study noted these events were not dose-proportional, the participant's vital signs should be monitored. Standard safety protocols for managing dizziness in a clinical trial setting should be followed. The event should be documented and assessed for its severity and potential relationship to the study drug.

Q3: Were any serious adverse events reported in the clinical trials?

A3: No serious or severe adverse events were reported in the first-in-human dose administration study of **ReN 1869**.

Q4: Is there a known relationship between the dose of **ReN 1869** and the frequency of side effects?

A4: The frequency of adverse events, including dizziness, fatigue, and somnolence, was not found to be related to the dose level in the single-dose escalating study.

Q5: What is the primary mechanism of action of **ReN 1869** that might explain the observed side effects?

A5: **ReN 1869** is a selective histamine H1 receptor antagonist. The sedative effects, such as dizziness, fatigue, and somnolence, are common for this class of drugs, particularly those that can cross the blood-brain barrier and affect H1 receptors in the central nervous system.

## **Experimental Protocols**



The safety and pharmacokinetics of **ReN 1869** were evaluated in a randomized, double-blind, placebo-controlled, single-dose, dose-escalating study involving 56 healthy male subjects. Seven single oral doses ranging from 3.5 mg to 95 mg were investigated. Key safety assessments included monitoring of vital signs, electrocardiogram (ECG) recordings, and clinical laboratory results. Telemetric monitoring was conducted for 4 hours post-dosing at all dose levels.

## **Visualizations**



Click to download full resolution via product page

Caption: Proposed signaling pathway of **ReN 1869** as a histamine H1 receptor antagonist.





Click to download full resolution via product page

Caption: Workflow of the ReN 1869 Phase 1 clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ReN 1869 side effects reported in human clinical trials].
  BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1680507#ren-1869-side-effects-reported-in-human-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com